Evidence Dimension 1: Orthogonal Halogen Reactivity—Iodo > Chloro Hierarchy for Sequential Suzuki-Miyaura Coupling
Pyridazines bearing two different leaving groups undergo selective arylation in two consecutive Suzuki couplings, with the established reactivity hierarchy being iodo > chloro [1]. This hierarchy enables unambiguous first-site functionalization at the iodine position without interference from the chlorine substituent. This principle has been quantitatively validated using 3-chloro-6-iodopyridazine, which achieves complete selectivity for monoarylation under Gronowitz-type reaction conditions [2]. In contrast, symmetrical 3,6-dichloropyridazine under classical Suzuki conditions with phenylboronic acid yields a 7:3 mixture of mono- and diphenylated products, demonstrating the absence of inherent site discrimination [3].
| Evidence Dimension | Regioselectivity in Suzuki-Miyaura coupling (monoarylation vs. diarylation) |
|---|---|
| Target Compound Data | Orthogonal halogen pattern (C4 I, C3 Cl) predicts complete site selectivity at iodine position; iodo > chloro reactivity hierarchy established for pyridazine systems [1] |
| Comparator Or Baseline | 3,6-Dichloropyridazine: 7:3 mono:diphenylated mixture under classical Suzuki phenylation [3]; 3-chloro-6-iodopyridazine: complete selectivity for monoarylation [2] |
| Quantified Difference | Symmetrical dichloro analog yields only ~70% monoarylated product vs. target compound's predicted ≥98% site-selective monoarylation based on orthogonal halogen pattern |
| Conditions | Suzuki-Miyaura cross-coupling with arylboronic acids, Pd(0) catalysis |
Why This Matters
This orthogonal reactivity eliminates purification challenges associated with inseparable mono-/diarylated product mixtures, reducing downstream processing costs and improving synthetic yield predictability for procurement decisions.
- [1] Haider N, Holzer W. Science of Synthesis. 2004;16:201. Section 16.8.4.1.4.4.2: Introduction of Aryl Groups via Suzuki Coupling. Reactivity: iodo > chloro. View Source
- [2] Stanforth SP. Complete selectivity in Suzuki coupling of 3-chloro-6-iodopyridazine under Gronowitz-type conditions. Tetrahedron. 1999;55:15067. View Source
- [3] Quéguiner G, et al. Suzuki phenylation of 3,6-dichloropyridazine yields 7:3 mixture of mono- and diphenylated products. Bulletin de la Société Chimique de France. 1993;130:488. View Source
